3-(Ethylamino)propanenitrile
Overview
Description
3-(Ethylamino)propanenitrile, also known as β-ethylaminopropionitrile, is an aminonitrile . It has a molecular formula of C5H10N2 and an average mass of 98.146 Da .
Synthesis Analysis
3-(Ethylamino)propanenitrile has been reported to be synthesized by reacting ethylamine with equimolar acrylonitrile .Molecular Structure Analysis
The molecular structure of 3-(Ethylamino)propanenitrile contains a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Ethylamino)propanenitrile are not detailed in the search results, it’s worth noting that aminonitriles like 3-(Ethylamino)propanenitrile are often used as intermediates in organic synthesis due to their reactivity .Physical And Chemical Properties Analysis
3-(Ethylamino)propanenitrile is a clear colorless liquid with a density of 0.883 g/mL at 25 °C (lit.) and a boiling point of 190 °C (lit.) .Scientific Research Applications
Chemical Building Block
“3-(Ethylamino)propanenitrile” is used as a chemical building block in life science research . It’s a fundamental component in the synthesis of more complex molecules, playing a crucial role in the development of new pharmaceuticals and materials.
Carbon Dioxide Capture: Ionic liquids can be designed to have specific properties that make them suitable for carbon dioxide (CO2) capture . This is a significant area of research in combating climate change.
Biomass Dissolution: Ionic liquids have remarkable solvation capacity, which can be utilized for biomass dissolution . This can aid in the production of biofuels and other bioproducts.
Desulfurization: Ionic liquids can be used in desulfurization processes . This is particularly useful in the petroleum industry to remove sulfur compounds from crude oil.
Lithium Batteries: Ionic liquids have been explored for use in lithium batteries . They can potentially improve the performance and safety of these batteries.
Safety and Hazards
properties
IUPAC Name |
3-(ethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5-3-4-6/h7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUQOOKKGVDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290111 | |
Record name | 3-(Ethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)propanenitrile | |
CAS RN |
21539-47-9 | |
Record name | 3-(Ethylamino)propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Ethylamino)propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Ethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Ethylamino)propionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(ETHYLAMINO)PROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N54X8FLF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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